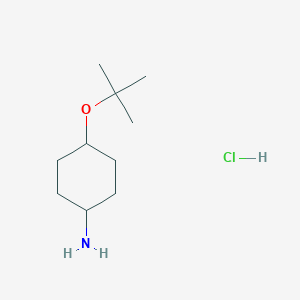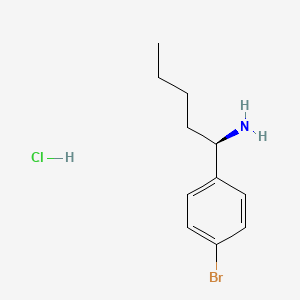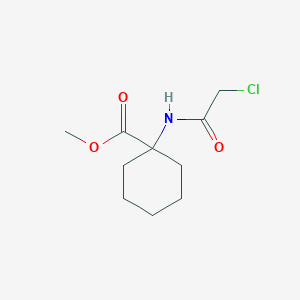
6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile
Overview
Description
6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a chemical compound with the molecular formula C13H10BrClN2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile can be represented by the SMILES string:CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl . Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is 309.59 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
Compounds related to 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile have been synthesized and used as intermediates in the production of various biologically active molecules. For instance, synthetic methodologies involving bromo and chloroquinolines have been developed to create a variety of derivatives with potential pharmacological properties. These synthesis processes often involve catalytic reactions, nucleophilic substitutions, and cyclizations, demonstrating the chemical versatility of quinoline derivatives (Kobayashi et al., 2015), (Lei et al., 2015).
Antitumor Activities
Research on quinoline derivatives has also highlighted their potential in developing antitumor agents. Specific compounds synthesized from chloro/bromo-substituted quinolines have shown promising results against various human tumor cell lines. These findings suggest that modifications to the quinoline structure, such as those found in 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile, could lead to effective anticancer treatments (El-Agrody et al., 2012).
Optoelectronic and Charge Transport Properties
The study of quinoline derivatives extends into the field of materials science, where their optoelectronic and charge transport properties are of interest. For instance, hydroquinoline derivatives have been investigated for their potential applications in nonlinear optics and as charge transport materials. These properties are crucial for the development of organic electronic devices, indicating that 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile could be explored for similar applications (Irfan et al., 2020).
Comprehensive Synthesis Reviews
Reviews focusing on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives provide a foundational understanding of the chemical behavior of these compounds. Such reviews categorize reactions based on the substitution patterns and functionalities, offering a roadmap for future research and application development of similar compounds (Mekheimer et al., 2019).
Safety and Hazards
This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a cool place .
properties
IUPAC Name |
6-bromo-4-chloro-2-propan-2-ylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c1-7(2)13-10(6-16)12(15)9-5-8(14)3-4-11(9)17-13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZUYMRRFWWWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)

![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)

![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)

